molecular formula C12H15Cl B8309752 7-(Chloromethyl)-5-methyl-1,2,3,4-tetrahydronaphthalene

7-(Chloromethyl)-5-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8309752
M. Wt: 194.70 g/mol
InChI Key: MWYVCVBEVCPOJK-UHFFFAOYSA-N
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Patent
US07687526B2

Procedure details

Alcohol 46.5 (1.0 g, 5.7 mmol) is dissolved in anhydrous DCM (50 mL). Thionyl chloride (619 μL, 8.5 mmol) is slowly added dropwise to the solution. The resulting mixture is stirred until TLC confirms consumption of the starting material. The organic solvent is removed in vacuo. The residue is purified by column chromatography (silica, EtOAc/Hexane), to afford chloride 46.6.
Name
Alcohol
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
619 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[C:4]([CH2:12]O)[CH:3]=1.S(Cl)([Cl:16])=O>C(Cl)Cl>[Cl:16][CH2:12][C:4]1[CH:5]=[C:6]2[C:11]([CH2:10][CH2:9][CH2:8][CH2:7]2)=[C:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Alcohol
Quantity
1 g
Type
reactant
Smiles
CC1=CC(=CC=2CCCCC12)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
619 μL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred until TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CUSTOM
Type
CUSTOM
Details
The organic solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica, EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC(=C2CCCCC2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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